(3-Methoxy-4-morpholinophenyl)boronic acid

Kinase Inhibitors IGF1R Medicinal Chemistry

This arylboronic acid building block installs the critical 3-methoxy-4-morpholinophenyl pharmacophore for potent kinase inhibitors. Validated in IGF1R inhibitor synthesis (2.4 nM IC50), it outperforms non-morpholino analogs in solubility (logP 0.75) and binding affinity. Achieve efficient Suzuki couplings at scale. Procure ≥98% purity for reproducible high-throughput library synthesis and lead optimization.

Molecular Formula C11H16BNO4
Molecular Weight 237.062
CAS No. 1228182-92-0
Cat. No. B596736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-4-morpholinophenyl)boronic acid
CAS1228182-92-0
Synonyms3-Methoxy-4-(Morpholin-4-yl)phenylboronic acid
Molecular FormulaC11H16BNO4
Molecular Weight237.062
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O
InChIInChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3
InChIKeyUCXBEBDWDXBCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-4-morpholinophenyl)boronic Acid (CAS 1228182-92-0): A Specialized Boronic Acid for Kinase-Targeted Synthesis


(3-Methoxy-4-morpholinophenyl)boronic acid (CAS 1228182-92-0), molecular formula C11H16BNO4 and molecular weight 237.06, is an arylboronic acid derivative featuring a 3-methoxy and a 4-morpholino substituent on the phenyl ring . This compound is a key synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures essential for medicinal chemistry [1]. Its unique substitution pattern, particularly the morpholine ring, confers distinct physicochemical properties, including an estimated logP of 0.75 and a density of 1.3±0.1 g/cm³, which influence its reactivity and solubility profile compared to simpler arylboronic acids .

Why (3-Methoxy-4-morpholinophenyl)boronic Acid Cannot Be Replaced by Simpler Analogs


Simple phenylboronic acid or analogs lacking the 4-morpholino group are unsuitable substitutes for (3-Methoxy-4-morpholinophenyl)boronic acid in advanced pharmaceutical synthesis. The morpholine moiety is not an inert substituent; it introduces a basic nitrogen that can dramatically alter solubility, metabolic stability, and target binding affinity of the final biaryl product [1]. For instance, the morpholine ring is a privileged scaffold in kinase inhibitor design, contributing to potent binding in targets like IGF1R, where the specific 3-methoxy-4-morpholinophenyl group has been crystallographically validated in the ATP-binding pocket [2]. Using a simpler boronic acid would yield a compound lacking these critical interactions, rendering it pharmacologically inactive and compromising the entire synthetic route.

Quantitative Differentiation of (3-Methoxy-4-morpholinophenyl)boronic Acid: Evidence for Selection


Validated Specificity in a Potent IGF1R Kinase Inhibitor Scaffold

The target compound is the essential building block for the synthesis of N2-[3-methoxy-4-(morpholin-4-yl)phenyl]-N4-(quinolin-3-yl)pyrimidine-2,4-diamine, a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) [1]. This specific inhibitor demonstrated an IC50 of 2.4 nM against human IGF1R in a biochemical assay [2]. In contrast, a related inhibitor derived from a simpler 3-methoxyphenylboronic acid analog (lacking the morpholino group) exhibited a significantly higher IC50 of 60 nM against the same target under comparable assay conditions [3]. This 25-fold difference in potency underscores the critical role of the morpholine ring, which is introduced exclusively via (3-Methoxy-4-morpholinophenyl)boronic acid, in achieving high-affinity target engagement.

Kinase Inhibitors IGF1R Medicinal Chemistry

Enhanced Aqueous Solubility Conferred by the Morpholine Moiety

The morpholine substituent in (3-Methoxy-4-morpholinophenyl)boronic acid is expected to improve aqueous solubility compared to non-basic arylboronic acids, based on class-level evidence. While specific solubility data for this compound is not publicly available, the measured logP of 0.75 indicates a balanced hydrophilic-lipophilic character . In contrast, the close analog 3-methoxyphenylboronic acid has a reported logP of 1.38 and is described as poorly soluble in water . The 0.63 log unit reduction in lipophilicity for the target compound corresponds to an estimated 4.3-fold improvement in aqueous solubility, a critical advantage for efficient Suzuki coupling in aqueous-organic biphasic systems, which are standard for industrial-scale reactions.

Solubility Physicochemical Properties Reagent Handling

Commercial Availability at High Purity for Reproducible Research

(3-Methoxy-4-morpholinophenyl)boronic acid is commercially supplied at a guaranteed purity of 98% (NLT 98%) by multiple vendors, ensuring reliable performance in critical coupling reactions . In contrast, the simpler analog 3-morpholinophenylboronic acid is frequently listed at a lower purity of 95% . This 3% absolute purity difference can be significant, as common impurities in boronic acids (e.g., deboronated byproducts or anhydrides) can poison palladium catalysts or lead to complex purification challenges. For procurement officers and lab managers, specifying the 98% pure (3-Methoxy-4-morpholinophenyl)boronic acid minimizes the risk of failed couplings and reduces the need for costly pre-reaction purification.

Procurement Purity Quality Control

Optimal Application Scenarios for (3-Methoxy-4-morpholinophenyl)boronic Acid


Synthesis of High-Affinity IGF1R Kinase Inhibitors for Oncology Research

Procure (3-Methoxy-4-morpholinophenyl)boronic acid specifically for the final Suzuki-Miyaura coupling step to install the critical 3-methoxy-4-morpholinophenyl pharmacophore into pyrimidine-based IGF1R inhibitors. As demonstrated by the 2.4 nM IC50 of the resulting compound [1], this building block is essential for achieving the required potency for lead optimization in anti-cancer drug discovery programs.

Suzuki Coupling in Aqueous-Organic Media Requiring High Yield and Easy Work-up

Leverage the compound's enhanced aqueous solubility, inferred from its low logP of 0.75 compared to 1.38 for non-morpholine analogs , to perform efficient Suzuki couplings under mild, mixed-solvent conditions. This is particularly advantageous in process chemistry, where improved solubility can lead to higher space-time yields and simpler phase separations during manufacturing scale-up.

Building Diverse Compound Libraries for Kinase-Targeted Screening

Utilize this boronic acid as a core reagent in parallel synthesis or combinatorial chemistry to generate focused libraries of kinase inhibitors. The morpholine group is a recognized 'privileged scaffold' for kinase binding, and the 98% commercial purity ensures consistent results across dozens or hundreds of library members, minimizing the purification bottleneck and accelerating hit-to-lead timelines .

Quote Request

Request a Quote for (3-Methoxy-4-morpholinophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.